N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of aniline derivatives with dimethylamine.
Coupling reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Heck coupling to introduce the various aromatic groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
N,N-Dimethylaniline: A tertiary amine used as a precursor to dyes and other organic compounds.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(4-METHOXYPHENYL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-5-(4-methoxyphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-28(2)20-11-7-18(8-12-20)17-29(24-6-4-5-15-26-24)25(30)22-16-23(32-27-22)19-9-13-21(31-3)14-10-19/h4-16H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKXWOKKQGKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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